2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring fused to a pyrazolone ring, which is further substituted with a dimethylamino group and a propyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, where 1,3-benzothiazole-2-carboxaldehyde is reacted with a suitable amine, such as dimethylamine, under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the propyl group and complete the pyrazolone ring formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyrazolone ring or the dimethylamino group.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzothiazole and pyrazolone rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials, such as fluorescent probes and dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both benzothiazole and pyrazolone rings. Similar compounds include other benzothiazole derivatives and pyrazolone derivatives, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
List of Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanol
2-(1,3-Benzothiazol-2-yl)phenyl-β-D-galactopyranoside
2-(1,3-Benzothiazol-2-yl)ethylamine
2-(1,3-Benzothiazol-2-yl)acetic acid
Properties
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-propylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-4-7-12-11(10-19(2)3)15(21)20(18-12)16-17-13-8-5-6-9-14(13)22-16/h5-6,8-10H,4,7H2,1-3H3/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWHPSTRSFCCL-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CN(C)C)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\N(C)C)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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